(4-BENZYLPIPERAZINO){4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE
Overview
Description
(4-BENZYLPIPERAZINO){4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE is a complex organic compound that belongs to the piperazine class of chemicals. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a benzoyl group containing a trifluoroethoxy moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO){4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine core.
Attachment of the Benzoyl Group: The benzoyl group can be attached through an acylation reaction using benzoyl chloride and the benzyl-substituted piperazine.
Incorporation of the Trifluoroethoxy Moiety: The trifluoroethoxy group can be introduced via an etherification reaction using 2,2,2-trifluoroethanol and a suitable leaving group on the benzoyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO){4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents for substitution reactions include halides (e.g., Cl⁻, Br⁻) and nucleophiles (e.g., NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
(4-BENZYLPIPERAZINO){4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO){4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-(2-(diphenylmethoxy)ethyl)piperidine: A stimulant of the piperidine class with similar structural features.
Methylbenzylpiperazine: A stimulant drug that is a derivative of benzylpiperazine.
Benzylpiperazine: A substance known for its euphoriant and stimulant properties.
Uniqueness
(4-BENZYLPIPERAZINO){4-[(2,2,2-TRIFLUOROETHOXY)METHYL]PHENYL}METHANONE is unique due to the presence of the trifluoroethoxy moiety, which imparts distinct chemical and biological properties. This structural feature may enhance the compound’s stability, reactivity, and interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-(2,2,2-trifluoroethoxymethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23F3N2O2/c22-21(23,24)16-28-15-18-6-8-19(9-7-18)20(27)26-12-10-25(11-13-26)14-17-4-2-1-3-5-17/h1-9H,10-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUASPYZJXBRIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)COCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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